Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate typically involves a multi-step process. One common method includes the following steps:
Friedel-Crafts Acylation: The initial step involves the acylation of 3,5-dichloro-4-methoxybenzoyl chloride with an appropriate amine to form the intermediate product.
Thioamide Formation: The intermediate is then reacted with thiourea to introduce the carbamothioyl group.
Esterification: Finally, the product is esterified with ethyl alcohol to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or thioether.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or thioethers.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the transcription and translation of genes related to its biological activity.
Comparison with Similar Compounds
Ethyl 4-({[(3,5-dichloro-4-methoxyphenyl)carbonyl]carbamothioyl}amino)benzoate can be compared with other similar compounds, such as:
Ethyl 4-({[(3-morpholinopropyl)amino]carbothioyl}amino)benzoate: Similar structure but with a morpholinopropyl group instead of a dichloromethoxyphenyl group.
Ethyl 4-({[(3,5-dichloro-4-methoxybenzoyl)carbamothioyl]amino}benzoate: A closely related compound with slight variations in the functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 4-[(3,5-dichloro-4-methoxybenzoyl)carbamothioylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N2O4S/c1-3-26-17(24)10-4-6-12(7-5-10)21-18(27)22-16(23)11-8-13(19)15(25-2)14(20)9-11/h4-9H,3H2,1-2H3,(H2,21,22,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBUFDRMCGFIHOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)Cl)OC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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